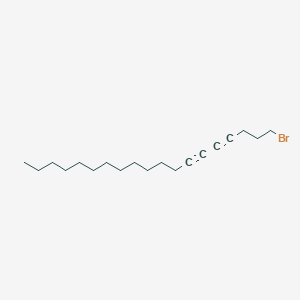
2-Acetamido-3-(3-methoxyphenyl)propanoic acid
Descripción general
Descripción
“2-Acetamido-3-(3-methoxyphenyl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 253.25 . The IUPAC name for this compound is N-acetyl-4-hydroxy-3-methoxyphenylalanine .
Molecular Structure Analysis
The InChI code for “2-Acetamido-3-(3-methoxyphenyl)propanoic acid” is1S/C12H15NO4/c1-7(14)13-9(12(15)16)5-8-3-4-10(15)11(6-8)18-2/h3-4,6,9,15H,5H2,1-2H3,(H,13,14)(H,15,16) . This indicates the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
- The compound and its analogs have been explored for their potential in synthesizing new cephalosporin antibiotics, demonstrating improved activity against Gram-positive and variable activity against Gram-negative organisms compared to existing antibiotics (Naito et al., 1987).
- A study on the synthesis and mercaptolysis of derivatives of this compound highlights its role in producing novel compounds with potential applications in medicinal chemistry and drug design (Jacquinet & Sinaÿ, 1974).
Molecular Structure and Properties
- Research on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into the molecular structure, stereochemistry, and potential anticonvulsant activities of these compounds, indicating their relevance in the development of new therapeutic agents (Camerman et al., 2005).
- Another study focused on the side-chain fragmentation of arylalkanol radical cations, contributing to the understanding of chemical reactivity and the potential formation of novel compounds with specific functionalities (Baciocchi et al., 1996).
Advances in Chemical Synthesis
- The compound has been utilized in the synthesis of chromones, showcasing the application of photochemical approaches to generate compounds with potential applications in pharmaceuticals and materials science (Álvaro et al., 1987).
- Novel methodologies for preparing homologs of related amino acids indicate the compound's utility in synthesizing building blocks for peptides and proteins, which are crucial in various biological and pharmaceutical applications (Kosui et al., 1982).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
2-acetamido-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-4-3-5-10(6-9)17-2/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPDAWNHWVWOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(3-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)












